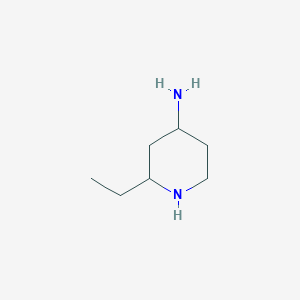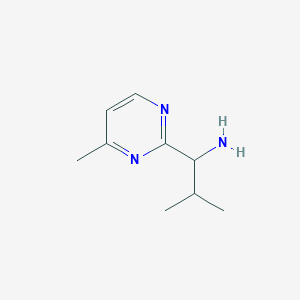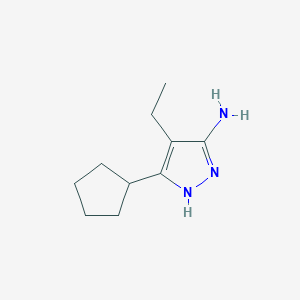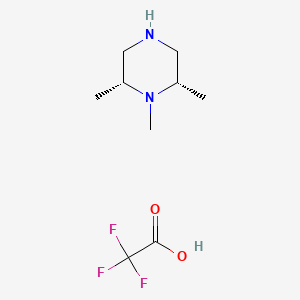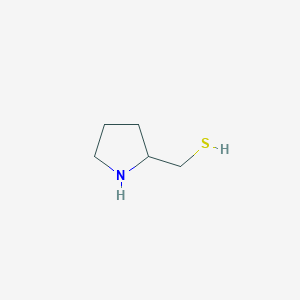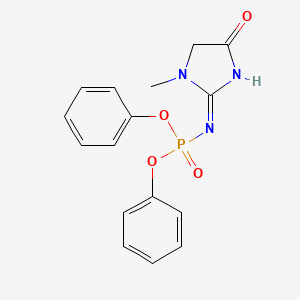![molecular formula C6H5NO3 B13071069 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol CAS No. 1019767-69-1](/img/structure/B13071069.png)
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound that features a fused dioxole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up laboratory synthesis methods with appropriate optimization of reaction conditions and purification processes could be a feasible approach.
Analyse Des Réactions Chimiques
Types of Reactions
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Mécanisme D'action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine: Another analog with slight structural variations.
Uniqueness
2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the GABA_A receptor, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
1019767-69-1 |
|---|---|
Formule moléculaire |
C6H5NO3 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
[1,3]dioxolo[4,5-b]pyridin-6-ol |
InChI |
InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2 |
Clé InChI |
SURZKXVRJOQCMW-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)N=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


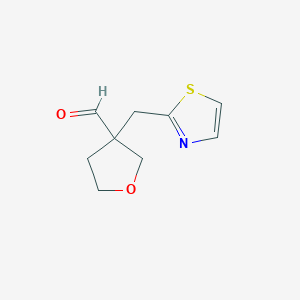
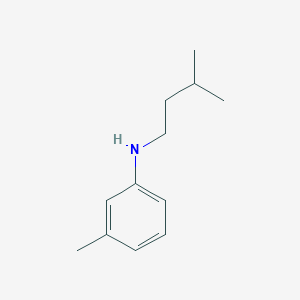
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)

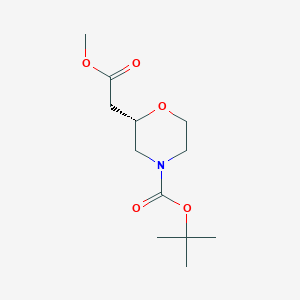
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

